

Technical Support Center: Danirixin & Gastric Acid Suppression

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Compound of Interest

Compound Name: *Danirixin*

Cat. No.: *B1669794*

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This technical support guide is intended for researchers, scientists, and drug development professionals working with **Danirixin**. It provides troubleshooting advice and frequently asked questions regarding the impact of gastric acid suppression on the absorption of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of absorption for **Danirixin**?

Danirixin's formulation development has been focused on optimizing its dissolution in the stomach to enable the delivery of a drug solution for absorption in the small intestine.^[1] It is a small molecule, non-peptide, high-affinity, selective, and reversible CXCR2 antagonist.^{[1][2][3][4]}

Q2: How does gastric pH affect the solubility and absorption of **Danirixin**?

Danirixin's solubility is highly dependent on pH. It exhibits its highest solubility at a pH of less than 2. As the pH increases above 2, the solubility of **Danirixin** free base is significantly reduced. An elevated intragastric pH can, therefore, have a substantial impact on the dissolution and subsequent absorption of **Danirixin**.

Q3: What is the expected impact of co-administering **Danirixin** with gastric acid suppressants like proton pump inhibitors (PPIs)?

Co-administration of **Danirixin** with PPIs, such as omeprazole, leads to a significant reduction in its systemic exposure (both AUC and C_{max}) and a large increase in inter-subject variability. Studies have shown that concomitant use of omeprazole resulted in substantial inter-subject variability (CV_b > 100%) in **Danirixin** exposure. Specifically, one study observed a 65% decrease in C_{max} when 100 mg of **Danirixin** was administered following a 5-day course of 40 mg omeprazole once daily.

Q4: Are there any formulation strategies to overcome the effect of gastric acid suppression on **Danirixin** absorption?

Bioenhanced formulations of **Danirixin** have been developed with the addition of citric acid to lower the localized pH and enhance solubility in higher pH environments. However, these formulations were unable to overcome the substantial inter-subject variability and the overall effect of omeprazole on **Danirixin**'s exposure.

Q5: What should be considered when designing clinical trials for **Danirixin** in patient populations that commonly use gastric acid suppressants?

The concomitant use of gastric acid-suppressing medications needs to be a significant consideration in the selection of subjects for clinical trials involving **Danirixin**. Given the high prevalence of gastroesophageal reflux disease in patients with COPD, a target population for **Danirixin**, the use of PPIs and H₂-receptor antagonists is common. This drug interaction could limit the use of **Danirixin** in these patient populations.

Troubleshooting Guide

Issue Observed	Potential Cause	Recommended Action
High inter-subject variability in pharmacokinetic (PK) data.	Concomitant use of gastric acid-suppressing medications (e.g., PPIs, H2-receptor antagonists) by study subjects.	Carefully screen subjects for the use of any acid-reducing agents. Consider excluding subjects on such medications or stratifying the analysis based on their use.
Lower than expected Danirixin plasma concentrations.	The subject may have a higher than normal gastric pH, or may be taking over-the-counter acid reducers without reporting them. Reduced gastric acid production can also be a factor in some elderly individuals.	Inquire about the use of all medications, including over-the-counter products. If feasible, assess baseline gastric pH of subjects.
Inconsistent absorption profiles in a fed vs. fasted state during acid suppression.	The presence of food can alter gastric pH and transit time, further complicating the absorption of Danirixin when gastric acid is already suppressed.	Standardize food intake in study protocols. A study on an immediate-release formulation showed higher adjusted means for pharmacokinetic parameters in the fed state compared to the fasted state during omeprazole co-administration.

Quantitative Data Summary

The following tables summarize the pharmacokinetic parameters of **Danirixin** when co-administered with the proton pump inhibitor omeprazole in healthy, elderly volunteers.

Table 1: pH Solubility Profile of **Danirixin** Free Base

pH	Solubility (µg/mL)
2.0	251.0
4.0	2.1
6.0	0.4
8.0	0.5

Table 2: Pharmacokinetic Parameters of **Danirixin** Formulations (50 mg) with Concomitant Omeprazole (20 mg daily) in Healthy, Elderly Volunteers (n=20)

Formulation	State	AUC(0–t) (ng.h/mL)	Cmax (ng/mL)	Tmax (h)	t1/2 (h)	CVb% (AUC(0–t))
Immediate-Release	Fasted	1040	185	2.0	7.9	>100
Immediate-Release	Fed	1580	211	3.5	7.0	>100
Bioenhanced 1	Fasted	1340	239	2.0	8.8	>100
Bioenhanced 2	Fasted	2040	363	2.0	9.0	>100

Data presented as geometric means for AUC and Cmax, and median for Tmax. CVb: Between-subject coefficient of variation.

Experimental Protocols

Study Design for Evaluating the Impact of Omeprazole on **Danirixin** Pharmacokinetics

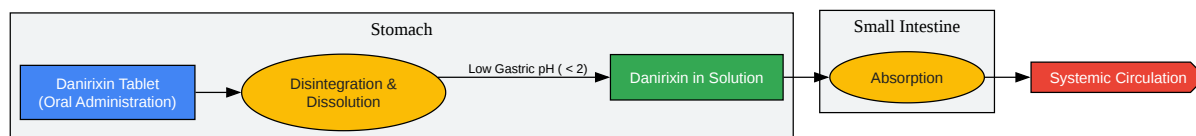
This was a single-center, open-label, randomized, four-period crossover study in healthy male and female volunteers aged 65-80 years.

- Pre-treatment: All subjects received 20 mg of omeprazole each morning for 4 days prior to the first treatment period and this continued throughout the study.
- Treatment Periods: Subjects were randomized to receive a single 50 mg dose of **Danirixin** in one of four sequences:
 - Immediate-Release (IR) formulation, fasted
 - Immediate-Release (IR) formulation, fed (standard high-fat breakfast)
 - Bioenhanced Formulation 1, fasted
 - Bioenhanced Formulation 2, fasted
- Washout Period: A washout period of at least 7 days separated each treatment period.
- Pharmacokinetic Sampling: Blood samples were collected pre-dose and at various time points up to 48 hours post-dose. Plasma concentrations of **Danirixin** were determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

Bioanalytical Method for **Danirixin** Quantification

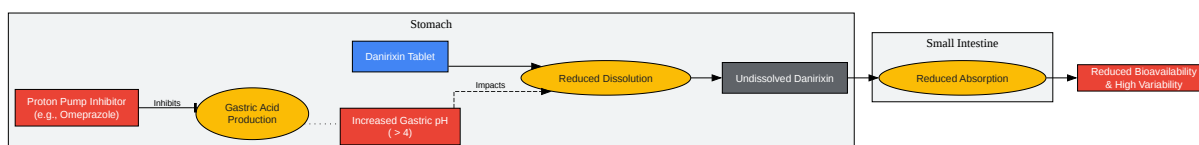
- Method: Liquid chromatography with tandem mass spectrometry (LC-MS/MS).
- Sample Preparation: Not detailed in the provided search results.
- Mass Transitions: Precursor ions of 442 and 449 were monitored, with transitions to 84 and 89 for **Danirixin** and its internal standard, respectively.
- Linear Dynamic Range: 5–1,000 ng/mL.
- Quantification: Peak area ratios with $1/x^2$ weighted linear regression.
- Quality Control Samples: 15 ng/mL (low), 200 ng/mL (mid), and 800 ng/mL (high).
- Precision (%CV): 7.1% (low QC), 3.2% (mid QC), and 3.3% (high QC).

Visualizations



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Caption: Standard absorption pathway of **Danirixin**.



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Caption: Impact of gastric acid suppression on **Danirixin**.

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